EGFR L858R/T790M Inhibition Potency vs. Gefitinib
EGFR-IN-49 demonstrates significant inhibitory activity against the EGFR L858R/T790M double mutant with an IC50 of 13.6 nM, as determined in biochemical kinase assays [1]. In stark contrast, the first-generation inhibitor gefitinib is virtually inactive against this double mutant, with a reported IC50 of 1013.0 nM under comparable assay conditions [2]. This represents a 74-fold difference in potency favoring EGFR-IN-49.
| Evidence Dimension | Biochemical kinase inhibition against EGFR L858R/T790M |
|---|---|
| Target Compound Data | IC50 = 13.6 nM |
| Comparator Or Baseline | Gefitinib, IC50 = 1013.0 nM |
| Quantified Difference | EGFR-IN-49 is 74-fold more potent than gefitinib against the T790M-containing double mutant. |
| Conditions | In vitro biochemical kinase assay; recombinant EGFR L858R/T790M protein. |
Why This Matters
This quantifies the necessity of a T790M-active inhibitor over a first-generation inhibitor for studies involving acquired resistance, directly justifying procurement of a compound like EGFR-IN-49 for such experimental systems.
- [1] MedChemExpress. (n.d.). EGFR-IN-49. Retrieved from https://www.medchemexpress.cn/egfr-in-49.html View Source
- [2] Li, D., Ambrogio, L., Shimamura, T., Kubo, S., Takahashi, M., Chirieac, L. R., ... & Wong, K. K. (2008). BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene, 27(34), 4702-4711. View Source
